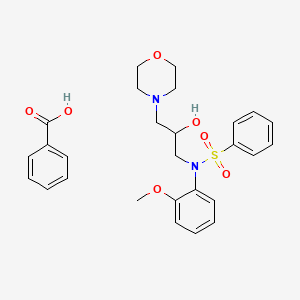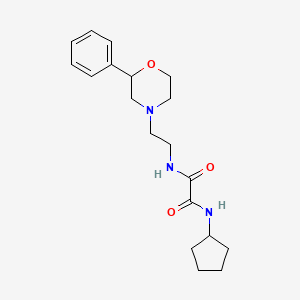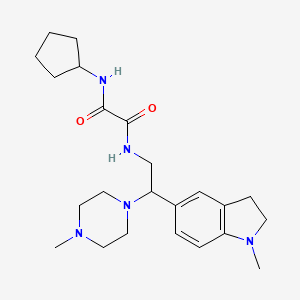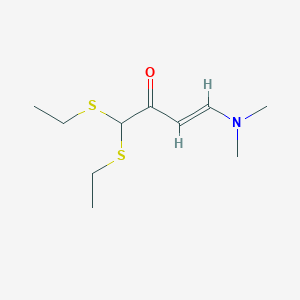
1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide, also known as Boc-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
PARP Inhibition for Cancer Treatment
Compounds similar to 1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide have shown potential in cancer treatment through the inhibition of Poly (ADP-ribose) polymerase (PARP). For instance, the compound ABT-888 (2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide) has been developed for this purpose and has shown promising results in phase I clinical trials. It exhibits high potency against PARP-1 and PARP-2 enzymes and has demonstrated efficacy in combination with other cancer drugs in various cancer models (Penning et al., 2009).
Antifungal Activity
A series of 1,3-benzoxazole-4-carbonitriles, which are structurally related to the query compound, has been synthesized and evaluated for antifungal activity. Specifically, a compound from this series demonstrated potent in vitro activity against Candida species and showed effective in vivo efficacy in mice infection models. This highlights the potential of such compounds in developing new antifungal agents (Kuroyanagi et al., 2011).
Development of CCR5 Antagonists
Research has also been conducted on the practical synthesis of orally active CCR5 antagonists, which are crucial for HIV treatment. Though not directly 1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide, related compounds have been developed through a series of chemical processes. This work contributes to the understanding of synthesizing complex molecules that have significant therapeutic applications (Ikemoto et al., 2005).
Neuroleptic Activity
Research into benzamides, which are structurally similar to the query compound, has revealed potential neuroleptic activity. These compounds have shown inhibitory effects on apomorphine-induced stereotyped behavior in rats. This indicates their potential use as antipsychotic agents, providing insights into the development of new treatments for psychosis (Iwanami et al., 1981).
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-19(10-5-9-17)15(21)13-7-4-11-20(13)16-18-12-6-2-3-8-14(12)22-16/h2-3,6,8,13H,4-5,7,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTKQDXUCXPTJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)C1CCCN1C2=NC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B2363688.png)

![N'-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2363691.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363693.png)



![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2363702.png)
![6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363703.png)



![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2363710.png)